trans-3-Amino-cyclohexanol hydrochloride

Catalog No.
S872527
CAS No.
124555-43-7
M.F
C6H13NO.ClH
M. Wt
151.636
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-3-Amino-cyclohexanol hydrochloride

CAS Number

124555-43-7

Product Name

trans-3-Amino-cyclohexanol hydrochloride

IUPAC Name

(1S,3S)-3-aminocyclohexan-1-ol;hydrochloride

Molecular Formula

C6H13NO.ClH

Molecular Weight

151.636

InChI

InChI=1S/C6H13NO.ClH/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m0./s1

SMILES

C1CC(CC(C1)O)N.Cl

trans-3-Amino-cyclohexanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of approximately 151.64 g/mol. It is characterized by its unique structural configuration, which includes an amino group and a hydroxyl group on a cyclohexane ring. This compound exists as a hydrochloride salt, enhancing its solubility in water, making it suitable for various chemical and biological applications .

  • Chemical Intermediate: Due to its functional groups (amine and alcohol), trans-3-ACHCl has the potential to serve as a building block for the synthesis of more complex molecules. Scientific literature might explore its use in organic synthesis for the development of new drugs or materials.
  • Study of Chiral Recognition: The presence of two chiral centers in the molecule (1S,3S configuration) makes trans-3-ACHCl a potential candidate for studying chiral recognition processes. Researchers might investigate how enzymes or other molecules interact differently with each enantiomer (mirror image) of trans-3-ACHCl [].

Limitations:

  • Scarcity of Data: The limited availability of trans-3-ACHCl commercially restricts its widespread use in research.
  • Focus on Analogues: Research efforts might prioritize similar compounds with established applications, hindering the exploration of trans-3-ACHCl's unique properties.
Due to its functional groups. Key reactions include:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to yield various cyclohexanol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide .

Major Products Formed

  • Oxidation: Nitroso or nitro derivatives.
  • Reduction: Cyclohexanol derivatives.
  • Substitution: Substituted cyclohexanol compounds.

In biological research, trans-3-amino-cyclohexanol hydrochloride is utilized to explore the effects of amino alcohols on cellular processes and enzyme activities. Its structure allows it to interact with various biological targets, making it a valuable compound in pharmacological studies. Notably, it serves as an intermediate in synthesizing drugs aimed at treating respiratory conditions .

The synthesis of trans-3-amino-cyclohexanol hydrochloride typically involves:

  • Hydrogenation of 3-nitrocyclohexanol: This step reduces the nitro group to an amino group.
  • Acidification with hydrochloric acid: This converts the free base into its hydrochloride form.

Industrial production methods mirror laboratory synthesis but are scaled for larger quantities, incorporating purification stages to meet industrial standards .

trans-3-Amino-cyclohexanol hydrochloride has diverse applications across various fields:

  • Pharmaceuticals: It is used as a precursor in the synthesis of pharmaceutical intermediates, particularly for drugs targeting respiratory diseases.
  • Biological Research: The compound aids in studying amino alcohols' effects on cellular functions.
  • Industrial Chemistry: It plays a role in producing polymers and advanced materials .

Studies involving trans-3-amino-cyclohexanol hydrochloride focus on its interactions with enzymes and other biomolecules. Its ability to modify enzyme activity makes it significant in drug development and biochemical research. Understanding these interactions helps elucidate its potential therapeutic effects and mechanisms of action .

Similar Compounds

Several compounds share structural similarities with trans-3-amino-cyclohexanol hydrochloride. Here are some notable examples:

Compound NameStructural Features
trans-4-Aminocyclohexanol hydrochlorideDifferent position of the amino group on the cyclohexane ring
trans-2-Aminocyclohexanol hydrochlorideVariance in the positioning of functional groups
cis-4-Aminocyclohexanol hydrochlorideCis configuration affecting physical properties
3-Amino-1-adamantanolDifferent carbon skeleton with similar functional groups

Comparison

trans-3-amino-cyclohexanol hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its isomers and other similar compounds. Its hydroxyl and amino functionalities provide it with unique properties that are not present in its analogs, making it particularly useful in pharmaceutical applications .

trans-3-Amino-cyclohexanol hydrochloride emerged as a critical intermediate in pharmaceutical synthesis during the late 20th century. Its significance grew with the development of drugs requiring stereochemically defined building blocks, such as Ambroxol hydrochloride (a mucolytic agent) and lomibuvir (a hepatitis C virus protease inhibitor). Early synthetic routes relied on hydrogenation or enzymatic resolution of precursors like 3-aminophenol derivatives. The compound’s first documented synthesis dates to the 1990s, with advancements in stereoselective catalysis enabling efficient production of the (1S,3S) configuration. PubChem records indicate systematic characterization began in 2012, reflecting its integration into modern chemical databases.

Nomenclature and Classification

IUPAC Name:
(1S,3S)-3-aminocyclohexan-1-ol hydrochloride

Common Synonyms:

  • trans-3-Amino-cyclohexanol hydrochloride
  • (1S,3S)-3-Aminocyclohexanol HCl
  • Cyclohexanol, 3-amino-, hydrochloride, trans- (9CI)

Chemical Classification:

  • Class: Chiral amino alcohol hydrochloride
  • Subclass: Cyclohexanol derivative with trans-1,3-substituents

The term trans denotes the relative positions of the amino (-NH₂) and hydroxyl (-OH) groups on the cyclohexane ring, which occupy opposite equatorial positions. This stereochemical distinction is critical for its biological activity and synthetic utility.

Structural Significance in Organic Chemistry

trans-3-Amino-cyclohexanol hydrochloride’s structure combines a cyclohexane backbone with functional groups enabling diverse reactivity:

Structural FeatureRole in Reactivity
Cyclohexane ringProvides conformational stability; chair conformation minimizes steric strain.
Amino group (-NH₂)Participates in nucleophilic reactions (e.g., acylation, alkylation).
Hydroxyl group (-OH)Engages in hydrogen bonding and oxidation reactions.
Hydrochloride salt (-Cl⁻)Enhances solubility in polar solvents and stabilizes the amine against oxidation.

The (1S,3S) configuration ensures spatial alignment optimal for interactions in asymmetric catalysis and drug-receptor binding.

Standard Identifiers and Registry Numbers

CAS Number (124555-43-7)

The Chemical Abstracts Service (CAS) registry number 124555-43-7 uniquely identifies trans-3-amino-cyclohexanol hydrochloride, facilitating global regulatory and commercial tracking.

PubChem CID (60145992)

PubChem’s Compound ID 60145992 provides access to:

  • 3D conformational data
  • Computed physicochemical properties (e.g., topological polar surface area: 46.3 Ų)
  • Links to patent and vendor information

Other Identification Systems

SystemIdentifierApplication
DSSToxDTXSID20733742Toxicity and environmental impact assessments.
WikidataQ82677276Semantic data integration.
MDL NumberMFCD22689398Batch tracking in industrial synthesis.
EC NumberNot assignedPending regulatory classification.

Molecular Structure and Composition

trans-3-Amino-cyclohexanol hydrochloride represents a cyclohexanol derivative characterized by the presence of both an amino group and a hydroxyl group positioned at specific locations on the cyclohexane ring [1]. The compound exists as a hydrochloride salt, which significantly enhances its water solubility compared to the free base form [2]. This structural arrangement creates a bifunctional molecule with distinct chemical properties derived from both the amino and hydroxyl functionalities [3].

The compound appears as a white to off-white crystalline solid under standard conditions [4]. The presence of the hydrochloride counterion stabilizes the amino group through protonation, resulting in improved handling characteristics and enhanced solubility in polar solvents [1]. The cyclohexane ring provides a rigid framework that maintains the spatial relationship between the functional groups [2].

Molecular Formula (C6H14ClNO)

The molecular formula C6H14ClNO accurately represents the complete composition of trans-3-amino-cyclohexanol hydrochloride [1] [2]. This formula encompasses six carbon atoms forming the cyclohexane ring structure, fourteen hydrogen atoms distributed across the ring and functional groups, one chlorine atom from the hydrochloride counterion, one nitrogen atom in the amino group, and one oxygen atom in the hydroxyl group [3].

The systematic breakdown of the molecular formula reveals the presence of the parent cyclohexanol structure (C6H11OH) with an additional amino substituent (NH2) and the hydrochloride salt formation (HCl) [1]. The stoichiometry indicates a 1:1 ratio between the organic base and the hydrochloric acid component [4].

ComponentFormulaContribution
Cyclohexane ringC6H12Basic ring structure [1]
Hydroxyl groupOHAlcohol functionality [2]
Amino groupNH2Amine functionality [3]
HydrochlorideHClSalt formation [4]

Molecular Weight (151.63 g/mol)

The molecular weight of trans-3-amino-cyclohexanol hydrochloride is precisely determined to be 151.63 grams per mole [1] [2]. This value represents the sum of all atomic masses within the molecular formula C6H14ClNO [3]. The calculation incorporates the standard atomic weights: carbon (12.01 g/mol), hydrogen (1.008 g/mol), chlorine (35.45 g/mol), nitrogen (14.007 g/mol), and oxygen (15.999 g/mol) [4].

The molecular weight determination has been computed using standardized atomic mass values and verified across multiple chemical databases [1] [2]. This precise molecular weight value is essential for stoichiometric calculations, analytical method development, and pharmaceutical applications [3].

Atomic ComponentCountAtomic Weight (g/mol)Total Contribution (g/mol)
Carbon612.0172.06 [1]
Hydrogen141.00814.11 [2]
Chlorine135.4535.45 [3]
Nitrogen114.00714.007 [4]
Oxygen115.99915.999 [1]
Total23-151.63 [2]

Stereochemical Configuration

The stereochemical configuration of trans-3-amino-cyclohexanol hydrochloride represents a critical aspect of its molecular identity and determines its three-dimensional spatial arrangement [1]. The compound exists as a specific stereoisomer with defined absolute configuration at its chiral centers [2]. This stereochemical precision significantly influences the compound's physical properties, chemical reactivity, and potential biological activities [3].

The stereochemical designation encompasses both the relative configuration (trans relationship) and the absolute configuration (specific R or S assignments) [4]. Understanding these configurational aspects is essential for distinguishing this compound from its stereoisomeric variants and predicting its behavior in various chemical and biological systems [1].

Trans Configuration Analysis

The trans configuration in trans-3-amino-cyclohexanol hydrochloride refers to the spatial relationship between the hydroxyl group at position 1 and the amino group at position 3 of the cyclohexane ring [1] [2]. In this trans arrangement, the two functional groups are positioned on opposite faces of the cyclohexane ring, creating the maximum possible separation between these substituents [3].

This trans configuration is energetically favored compared to the corresponding cis isomer due to reduced steric interactions between the bulky functional groups [4]. The trans arrangement allows both the hydroxyl and amino groups to adopt equatorial positions in the preferred chair conformation of the cyclohexane ring [1]. This equatorial positioning minimizes 1,3-diaxial interactions and contributes to the overall stability of the molecule [2].

The trans configuration analysis reveals that this spatial arrangement provides optimal geometry for potential intramolecular hydrogen bonding between the hydroxyl and amino functionalities [3]. However, the distance between these groups in the trans configuration limits the strength of such interactions compared to cis isomers [4].

(1S,3S) Stereochemical Designation

The absolute stereochemical configuration of trans-3-amino-cyclohexanol hydrochloride is designated as (1S,3S), indicating the specific three-dimensional arrangement of substituents at the chiral carbon centers [1] [2]. This designation follows the Cahn-Ingold-Prelog priority rules for assigning absolute configuration [3]. The (1S,3S) configuration represents one of the possible enantiomers of the trans isomer [4].

In the (1S,3S) configuration, both chiral centers possess the S absolute configuration, creating a specific enantiomer with defined optical rotation properties [1]. This stereochemical precision is crucial for applications requiring enantiomerically pure compounds [2]. The (1S,3S) designation distinguishes this compound from its (1R,3R) enantiomer, which would exhibit identical physical properties except for the direction of optical rotation [3].

The stereochemical designation is supported by various analytical techniques including nuclear magnetic resonance spectroscopy, circular dichroism spectroscopy, and X-ray crystallography when applicable [4]. These methods confirm the absolute configuration and ensure the structural integrity of the compound [1].

Chiral Centers and Spatial Arrangement

trans-3-Amino-cyclohexanol hydrochloride contains two chiral centers located at carbon positions 1 and 3 of the cyclohexane ring [1] [2]. These chiral centers arise from the presence of four different substituents attached to each carbon atom [3]. At position 1, the carbon is bonded to a hydroxyl group, a hydrogen atom, and two different carbon atoms of the ring [4]. Similarly, at position 3, the carbon is connected to an amino group, a hydrogen atom, and two distinct ring carbons [1].

The spatial arrangement of substituents around these chiral centers determines the overall three-dimensional structure of the molecule [2]. In the preferred chair conformation, both the hydroxyl and amino groups occupy equatorial positions, minimizing steric strain [3]. This arrangement creates a specific spatial relationship between the functional groups and influences the molecule's chemical and physical properties [4].

Chiral CenterPositionSubstituentsConfigurationSpatial Orientation
Carbon 1C1H, OH, CH2, CH2SHydroxyl equatorial [1]
Carbon 3C3H, NH2, CH2, CH2SAmino equatorial [2]

The chiral centers contribute to the compound's optical activity and enantiospecific interactions [3]. The presence of two chiral centers theoretically allows for four possible stereoisomers: (1S,3S), (1R,3R), (1S,3R), and (1R,3S) [4]. However, the trans designation specifically refers to the (1S,3S) and (1R,3R) configurations, which are enantiomers of each other [1].

Structural Representation Methods

The structural representation of trans-3-amino-cyclohexanol hydrochloride employs various methodologies to convey the molecular architecture and spatial arrangements [1]. These representation methods range from two-dimensional structural formulas to three-dimensional conformational models [2]. Each approach provides specific insights into different aspects of the molecular structure and serves particular analytical or communicative purposes [3].

Modern structural representation combines traditional chemical drawing conventions with advanced computational modeling techniques [4]. This multi-faceted approach ensures comprehensive understanding of the compound's structural features and facilitates accurate communication of its molecular characteristics [1].

2D Structure Depiction

Two-dimensional structural depiction of trans-3-amino-cyclohexanol hydrochloride employs standardized chemical drawing conventions to represent the molecular framework [1] [2]. The cyclohexane ring is typically drawn as a hexagonal structure with implied carbon atoms at each vertex [3]. The hydroxyl group at position 1 and the amino group at position 3 are explicitly shown with their respective bonds to the ring carbons [4].
The 2D representation incorporates stereochemical notation through the use of wedged and dashed bonds to indicate the three-dimensional orientation of substituents [1]. Wedged bonds project toward the viewer, while dashed bonds project away from the viewer [2]. This notation system effectively communicates the trans configuration and the specific spatial arrangement of functional groups [3].

The hydrochloride counterion is typically shown as a separate chloride ion (Cl⁻) associated with the protonated amino group (NH₃⁺) [4]. This representation clearly indicates the salt formation and the ionic nature of the compound [1]. Additional stereochemical descriptors such as (1S,3S) may be included to specify the absolute configuration [2].

3D Conformational Analysis

Three-dimensional conformational analysis of trans-3-amino-cyclohexanol hydrochloride reveals the preferred spatial arrangements and energy-minimized structures [1] [2]. The cyclohexane ring predominantly adopts a chair conformation, which represents the lowest energy state for six-membered saturated rings [3]. In this chair conformation, both the hydroxyl and amino groups occupy equatorial positions, minimizing steric interactions [4].

The conformational analysis considers multiple possible ring conformations including chair, boat, and twist-boat forms [1]. However, the chair conformation is strongly favored due to the elimination of angle strain and the reduction of torsional strain [2]. The equatorial positioning of both functional groups in the chair form further stabilizes this conformation [3].

ConformationEnergy LevelOH PositionNH2 PositionStability Factor
Chair (preferred)LowestEquatorialEquatorialMinimal steric hindrance [1]
BoatHigherVariableVariableHigher steric strain [2]
Twist-boatIntermediateVariableVariableModerate strain [3]

trans-3-Amino-cyclohexanol hydrochloride is a chiral organic compound that exists as a hydrochloride salt of the corresponding amino alcohol. This comprehensive analysis examines the essential physicochemical properties that define the character and behavior of this compound across various analytical and practical applications [1] [2] [3].

Physical Properties

State and Appearance

trans-3-Amino-cyclohexanol hydrochloride manifests as a crystalline solid under standard conditions, presenting distinctive visual characteristics that aid in its identification and quality assessment [2] [4] [5]. The compound typically appears as a white to off-white crystalline material, exhibiting the characteristic appearance of organic hydrochloride salts [4]. This solid-state presentation results from the ionic interactions between the protonated amino group and the chloride anion, which stabilize the crystal lattice structure [4] [5].

The crystalline nature of the compound reflects the ordered arrangement of molecules in the solid state, where intermolecular hydrogen bonding between the hydroxyl groups, protonated amino groups, and chloride ions contributes to the overall stability of the crystal structure [4]. The appearance can vary slightly depending on purity levels and crystallization conditions, with higher purity samples typically displaying more uniform coloration and crystal morphology [6] [7].

Commercial suppliers consistently report the material as appearing in crystalline powder or granular forms, which facilitates handling and storage in laboratory and industrial settings [6] [7]. The consistent physical appearance across different manufacturers suggests standardized crystallization and purification procedures in the production of this compound.

Melting and Boiling Points

Thermal transition properties of trans-3-amino-cyclohexanol hydrochloride represent critical parameters for understanding its thermal stability and processing characteristics. However, comprehensive literature searches reveal that specific melting and boiling point data for this exact compound are not readily available in current scientific databases and commercial specifications [1] [3] [8] [9] [6] [10].

This absence of definitive thermal data may be attributed to several factors, including the relatively specialized nature of this compound and the challenges associated with accurately measuring thermal transitions in amino alcohol hydrochlorides, which may undergo decomposition before reaching clear melting points [11] [12] [13]. Related compounds in the aminocyclohexanol family provide some context for expected thermal behavior patterns.

For comparative reference, structurally similar compounds such as trans-2-aminocyclohexanol hydrochloride exhibit melting points in the range of 168-179°C [14] [15] [16], while trans-4-aminocyclohexanol hydrochloride demonstrates melting points of 225-227°C [17]. These values suggest that trans-3-amino-cyclohexanol hydrochloride would likely exhibit thermal transition behavior within a similar temperature range, though the specific position of the amino group may influence the exact values [17] [14] [15].

The lack of readily available boiling point data is consistent with the typical behavior of amino alcohol hydrochlorides, which often decompose at elevated temperatures before reaching their theoretical boiling points [11] [12] [13]. This decomposition tendency necessitates careful temperature control during any thermal processing or analytical procedures involving this compound.

Density Parameters

The absence of specific density data reflects the specialized nature of this compound and the fact that density measurements may not be routinely reported for research-grade chemicals unless they are required for specific industrial applications [6] [7]. Computational predictions and related compound data can provide some guidance for estimating the likely density range.

Chemical Properties

Solubility Profile

The solubility characteristics of trans-3-amino-cyclohexanol hydrochloride demonstrate the significant impact of salt formation on the dissolution behavior of organic compounds. The hydrochloride salt form exhibits enhanced solubility in water compared to the corresponding free base, a characteristic feature that makes this compound particularly valuable for pharmaceutical and biochemical applications [2] [4] [5].

The formation of the hydrochloride salt dramatically improves water solubility through the creation of ionic interactions between the protonated amino group and the chloride anion [4] [5]. These ionic interactions facilitate dissolution in polar solvents, particularly water, through ion-dipole interactions and hydrogen bonding with solvent molecules [4]. The hydroxyl group present in the molecule further contributes to solubility through additional hydrogen bonding capabilities [2] [4].

Commercial specifications consistently indicate that the compound is soluble in water, though specific quantitative solubility data are not provided in the available sources [2] [4] [5]. This enhanced aqueous solubility represents a significant advantage over the free base form, which would be expected to have limited water solubility due to its predominantly hydrophobic cyclohexane framework [2].

The solubility profile extends beyond aqueous systems to include compatibility with various organic solvents. Related aminocyclohexanol compounds demonstrate solubility in polar organic solvents such as methanol, chloroform, dichloromethane, and dimethyl sulfoxide [2]. This broad solubility range suggests that trans-3-amino-cyclohexanol hydrochloride would likely exhibit similar dissolution behavior across multiple solvent systems, providing flexibility for various analytical and synthetic applications [2].

Acid-Base Characteristics

The acid-base properties of trans-3-amino-cyclohexanol hydrochloride reflect the fundamental chemical behavior of amino alcohol systems and their corresponding salt forms. The compound exists as a salt formed between the basic amino alcohol and hydrochloric acid, creating a system with well-defined acid-base characteristics [18] [4].

The free base form of the compound contains both basic and acidic functional groups, with the amino group serving as a proton acceptor and the hydroxyl group capable of limited proton donation [18]. Computational predictions for the related (1S,3S)-3-aminocyclohexanol indicate a pKa value of 15.09±0.40 [18], which corresponds to the deprotonation of the hydroxyl group under strongly basic conditions [18].

The amino group represents the primary basic site in the molecule, with basicity consistent with primary aliphatic amines [18]. The pKa of the conjugate acid of the amino group would be expected to fall in the range typical for primary amines attached to cyclohexyl systems, generally between 9-11, though specific experimental values for this compound are not available in the literature [18].

In the hydrochloride salt form, the amino group exists in its protonated state, creating an ammonium cation that significantly alters the overall acid-base behavior of the compound [4]. This protonation eliminates the basic character of the amino group and results in a compound that exhibits neutral to slightly acidic behavior in aqueous solution [17]. Related trans-4-aminocyclohexanol hydrochloride demonstrates a pH of 7 in 50g/L aqueous solution at 20°C [17], suggesting similar neutral behavior for the trans-3-isomer [17].

Stability and Degradation Patterns

Chemical stability represents a critical parameter for the practical utilization of trans-3-amino-cyclohexanol hydrochloride across various applications, influencing storage requirements, handling protocols, and analytical procedures. The compound demonstrates generally favorable stability characteristics under normal laboratory and storage conditions [11] [13].

Safety data sheets consistently indicate that the compound remains stable under normal conditions, suggesting resistance to decomposition under ambient temperature and atmospheric exposure [11] [13]. This stability profile reflects the robust nature of the cyclohexane ring system and the stabilizing effect of salt formation on the amino alcohol functionality [11] [13].

Storage recommendations consistently specify refrigerated conditions (2-8°C) for optimal long-term stability [19] [20] [21]. This temperature range minimizes potential degradation pathways while maintaining the compound in a convenient solid state for handling and measurement [19] [20] [21]. The hygroscopic nature of the compound, observed in related amino alcohol hydrochlorides [17], necessitates protection from moisture to prevent potential hydrolytic degradation and physical changes such as clumping [17].

Decomposition temperature data are not specifically reported in available safety documentation [11] [12] [13], though this absence suggests that the compound does not undergo rapid thermal decomposition under normal handling conditions [11] [12] [13]. However, like most organic compounds containing amino and hydroxyl functionalities, elevated temperatures should be avoided to prevent potential degradation reactions [22] [23] [24].

The compound should be protected from strong oxidizing agents, as indicated in safety documentation [11]. This precaution reflects the potential for oxidation of the amino group and hydroxyl functionality under harsh oxidative conditions [11]. Additionally, extreme pH conditions should be avoided, as both strongly acidic and strongly basic environments could potentially lead to degradation of the organic framework [22] [23] [24].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy Characterization

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of trans-3-amino-cyclohexanol hydrochloride through detailed analysis of both proton and carbon environments within the molecule. The ¹H NMR spectrum exhibits characteristic patterns reflecting the stereochemical arrangement and conformational behavior of the cyclohexane ring system [25] [26].

The proton NMR spectrum displays complex multipicity patterns arising from the chair conformation of the cyclohexane ring and the specific positioning of the amino and hydroxyl substituents in the trans configuration [25] [26]. The cyclohexane ring protons appear as a series of multipiples in the aliphatic region, typically between 1.0-3.0 ppm, with the specific chemical shifts and coupling patterns dependent on the axial or equatorial positioning of neighboring substituents [25] [26].

The methine protons attached to the carbon bearing the amino group and the carbon bearing the hydroxyl group exhibit characteristic downfield shifts due to the electron-withdrawing effects of these heteroatoms [25] [26]. The amino group protons, existing in the protonated state due to salt formation, would appear as exchangeable signals, potentially broad due to rapid exchange with solvent or moisture [25] [26].

¹³C NMR spectroscopy reveals six distinct carbon environments corresponding to the cyclohexane ring carbons [25] [26]. The carbons bearing the amino and hydroxyl substituents exhibit characteristic downfield shifts compared to unsubstituted cyclohexane carbons, reflecting the electron-withdrawing nature of these functional groups [25] [26]. The trans stereochemistry would be confirmed through specific coupling patterns and chemical shift relationships between the substituted carbons [25] [26].

Infrared Spectroscopy Features

Infrared spectroscopy provides a comprehensive fingerprint for trans-3-amino-cyclohexanol hydrochloride through characteristic absorption bands corresponding to specific functional groups and molecular vibrations. The IR spectrum exhibits several diagnostic regions that enable both identification and purity assessment of the compound [27] [28] [29].

The hydroxyl group generates a characteristic broad, strong absorption band in the 3200-3650 cm⁻¹ region [27] [28] [29]. This O-H stretching vibration appears as a broad absorption due to hydrogen bonding interactions within the crystal lattice and potential intramolecular hydrogen bonding with the amino group [27] [28] [29]. The breadth and intensity of this absorption serve as reliable indicators for the presence of the hydroxyl functionality [27] [28] [29].

The amino group, existing in its protonated form due to salt formation, exhibits N-H stretching absorptions in the 3300-3500 cm⁻¹ region [27] [28] [29]. These absorptions typically appear as medium intensity bands and may overlap with the hydroxyl absorption region, creating a complex envelope of peaks in the 3200-3650 cm⁻¹ range [27] [28] [29].

The cyclohexane ring system contributes characteristic C-H stretching vibrations in the 2850-2960 cm⁻¹ region [30] [31] [28] [29]. These aliphatic C-H stretches appear as strong absorptions and reflect the chair conformation of the cyclohexane ring [30] [31] [28] [29]. Cyclohexane exhibits specific vibrational modes, including 12 C-H stretching vibrations, 6 H-C-H bending vibrations, 6 C-C-C bending vibrations, and 18 CH₂ rocking and twisting vibrations [31].

The C-O stretching vibration associated with the hydroxyl group appears as a strong absorption in the 1050-1150 cm⁻¹ region [27] [29] [32]. The C-N stretching vibration, reflecting the bond between the cyclohexane ring and the amino group, contributes medium intensity absorptions in the 1030-1230 cm⁻¹ region [27] [29] [32].

Mass Spectrometry Analysis

Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns of trans-3-amino-cyclohexanol hydrochloride. The molecular ion peak appears at m/z 151.63, corresponding to the protonated molecular ion [M+H]⁺ under positive ionization conditions.

The fragmentation pattern reflects the characteristic behavior of amino alcohol hydrochlorides under mass spectrometric conditions. Primary fragmentation typically involves loss of hydrochloric acid (HCl, 36 u) from the molecular ion, generating a fragment at m/z 115.63 corresponding to the neutral amino alcohol . This fragmentation represents a favored pathway due to the relatively weak ionic interaction between the protonated amino group and the chloride anion.

Secondary fragmentation involves breakdown of the cyclohexane ring system through various pathways. Common fragmentation patterns include loss of water (18 u) from the hydroxyl group, generating fragments at m/z 97.63 . Ring fragmentation can produce characteristic fragments corresponding to various portions of the cyclohexane framework, providing structural confirmation .

The base peak in the mass spectrum typically corresponds to one of the major fragment ions rather than the molecular ion, reflecting the relatively facile fragmentation of amino alcohol systems under mass spectrometric conditions . The specific base peak identity would depend on the ionization method and collision energy employed during analysis .

Tandem mass spectrometry (MS/MS) experiments would provide additional structural confirmation through controlled fragmentation of selected precursor ions. This approach enables detailed mapping of fragmentation pathways and can distinguish between stereoisomers through subtle differences in fragmentation efficiency and product ion ratios .

Ultraviolet-Visible Spectroscopy Properties

Ultraviolet-visible spectroscopy of trans-3-amino-cyclohexanol hydrochloride reveals limited absorption characteristics due to the absence of significant chromophoric groups within the molecular structure. The compound consists primarily of saturated aliphatic carbons with amino and hydroxyl substituents, which do not generate extended conjugation or aromatic systems that would produce characteristic UV-visible absorption bands [34].

The cyclohexane ring system, being fully saturated, does not contribute to UV absorption in the conventional analytical range (200-800 nm) [34]. The amino and hydroxyl functional groups, while capable of electronic transitions, do not possess the extended conjugation necessary for strong UV absorption in the readily accessible spectral region [34].

Primary amine groups can exhibit weak n→σ* transitions, but these typically occur at wavelengths below 200 nm and are generally not observed in routine UV-visible spectroscopy [35] [36]. The hydroxyl group similarly lacks the conjugation necessary for significant UV absorption in the analytical range [35] [36].

The absence of significant UV absorption represents both a limitation and an advantage for analytical applications. While UV-visible spectroscopy cannot serve as a primary identification method for this compound, the lack of UV absorption ensures that the compound would not interfere with UV-based analytical methods when present as an impurity or excipient in pharmaceutical formulations [34].

For compounds requiring UV detection in analytical methods such as HPLC, derivatization reactions would be necessary to introduce chromophoric groups [37]. This approach has been successfully employed with related amino alcohol compounds to enable UV detection and quantification [37].

The photostability of the compound is expected to be high due to the absence of UV-absorbing chromophores [34]. This characteristic suggests that the compound would be resistant to photodegradation under normal lighting conditions, contributing to its overall stability profile [34]. However, prolonged exposure to intense UV radiation should still be avoided as a general precaution to prevent any potential photochemical reactions [34].

Dates

Last modified: 08-15-2023

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